molecular formula C20H15F5O4 B11658962 Propan-2-yl 2-methyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate

Propan-2-yl 2-methyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate

Cat. No.: B11658962
M. Wt: 414.3 g/mol
InChI Key: VUTBSDTYCBFVCT-UHFFFAOYSA-N
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Description

Propan-2-yl 2-methyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzofuran core, which is a fused ring system containing both benzene and furan rings. The presence of a pentafluorophenyl group and a carboxylate ester further enhances its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 2-methyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-hydroxybenzaldehyde, with an appropriate reagent like acetic anhydride.

    Introduction of the Pentafluorophenyl Group: The pentafluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using pentafluorobenzene and a suitable base.

    Esterification: The final step involves esterification of the carboxylic acid group with isopropanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-methyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: The pentafluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Amines, thiols, and other nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Substituted benzofuran derivatives.

Scientific Research Applications

Propan-2-yl 2-methyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Propan-2-yl 2-methyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The pentafluorophenyl group can enhance its binding affinity to target proteins, while the benzofuran core can facilitate interactions with hydrophobic pockets in biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • Propan-2-yl 2-methyl-5-[(2,3,4,5,6-trifluorophenyl)methoxy]-1-benzofuran-3-carboxylate
  • Propan-2-yl 2-methyl-5-[(2,3,4,5,6-tetrafluorophenyl)methoxy]-1-benzofuran-3-carboxylate
  • Propan-2-yl 2-methyl-5-[(2,3,4,5,6-hexafluorophenyl)methoxy]-1-benzofuran-3-carboxylate

Uniqueness

Propan-2-yl 2-methyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its trifluoro, tetrafluoro, and hexafluoro analogs.

Properties

Molecular Formula

C20H15F5O4

Molecular Weight

414.3 g/mol

IUPAC Name

propan-2-yl 2-methyl-5-[(2,3,4,5,6-pentafluorophenyl)methoxy]-1-benzofuran-3-carboxylate

InChI

InChI=1S/C20H15F5O4/c1-8(2)28-20(26)14-9(3)29-13-5-4-10(6-11(13)14)27-7-12-15(21)17(23)19(25)18(24)16(12)22/h4-6,8H,7H2,1-3H3

InChI Key

VUTBSDTYCBFVCT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OCC3=C(C(=C(C(=C3F)F)F)F)F)C(=O)OC(C)C

Origin of Product

United States

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